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Compound of Interest

Compound Name: FM-381

Cat. No.: B607483

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of FM-381, a
selective and reversible covalent inhibitor of Janus Kinase 3 (JAK3). This document details the
guantitative potency, experimental methodologies, and relevant biological pathways, presenting
the information in a clear and structured format to support research and drug development
efforts in immunology and oncology.

Quantitative Potency and Selectivity of FM-381

FM-381 is a highly potent inhibitor of JAK3, demonstrating picomolar affinity in enzymatic
assays. Its selectivity for JAK3 over other members of the JAK family is a key attribute,
minimizing off-target effects. The compound's potency has been characterized through various
in vitro assays, with the key quantitative data summarized below.
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Parameter Value Assay Type Notes
Half-maximal
) o inhibitory
Radiometric Kinase o
IC50 127 pM concentration in a
Assay ) )
biochemical assay.[1]
[21[3]141[5]
Half-maximal effective
concentration in a
NanoBRET Cellular
EC50 100 nM cellular context,
Assay ]
measuring target
engagement.[1][3]
Demonstrates
o Radiometric Kinase significant selectivity
Selectivity vs. JAK1 ~400-fold
Assay for JAK3 over JAK1.
[11[21(31[4][5]
) o Exhibits high
o Radiometric Kinase o ]
Selectivity vs. JAK2 ~2700-fold selectivity against
Assay
JAK2.[1][2][3][41[5]
) o Shows substantial
o Radiometric Kinase o
Selectivity vs. TYK2 ~3600-fold selectivity over TYK2.

Assay

[L1(21E31[4105]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the potency of FM-381

are provided below.

Radiometric Kinase Assay for IC50 Determination

This biochemical assay directly measures the enzymatic activity of purified JAK3 by quantifying

the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Materials:
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 Purified recombinant human JAK3 enzyme

o Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

e [y-33PJATP

» Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-
35,2 mM DTT)

e FM-381 (or other test compounds) in DMSO
e Phosphocellulose filter plates
» Scintillation counter

Procedure:

Prepare serial dilutions of FM-381 in DMSO.

» In a 96-well plate, add the kinase reaction buffer, purified JAK3 enzyme, and the peptide
substrate.

e Add the diluted FM-381 or DMSO (vehicle control) to the wells and incubate for a pre-
determined time (e.g., 10 minutes) at room temperature to allow for compound binding.

« Initiate the kinase reaction by adding a mixture of unlabeled ATP and [y-33P]ATP. The final
ATP concentration should be at or near the Km for JAK3.

 Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
» Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

o Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate
will bind to the filter, while the unincorporated [y-33P]ATP is washed away.

o Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

o Dry the filter plate and add a scintillant.
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» Measure the radioactivity in each well using a scintillation counter.

o Calculate the percentage of inhibition for each FM-381 concentration relative to the vehicle
control.

o Determine the IC50 value by fitting the data to a four-parameter logistic equation using
appropriate software.

NanoBRET™ Target Engagement Assay for EC50
Determination

This cellular assay measures the binding of FM-381 to JAK3 within living cells using
Bioluminescence Resonance Energy Transfer (BRET).

Materials:

o HEK?293 cells

e Plasmid encoding JAK3 fused to NanoLuc® luciferase

o Transfection reagent (e.g., FUGENE® HD)

e Opti-MEM™ | Reduced Serum Medium

e NanoBRET™ Tracer K-5 (a fluorescent ligand for JAK3)
e NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
e FM-381 (or other test compounds) in DMSO

o White, 96-well assay plates

e Luminometer capable of measuring BRET signals
Procedure:

e Transfect HEK293 cells with the JAK3-NanoLuc® fusion vector.
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o After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM™.
e Prepare serial dilutions of FM-381 in DMSO.

e In a white 96-well plate, add the cell suspension.

e Add the diluted FM-381 or DMSO (vehicle control) to the wells.

o Add the NanoBRET™ Tracer K-5 to all wells. The concentration of the tracer should be
optimized for the specific assay.

 Incubate the plate for 2 hours at 37°C in a CO2 incubator.

e Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all
wells.

e Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
o Calculate the BRET ratio (acceptor emission / donor emission).

o Calculate the percentage of inhibition for each FM-381 concentration relative to the vehicle
control.

o Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for STATS Phosphorylation Inhibition

This assay assesses the functional consequence of JAKS inhibition by measuring the
phosphorylation of its downstream substrate, STAT5, in response to cytokine stimulation.

Materials:

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

Interleukin-2 (IL-2)

FM-381 (or other test compounds) in DMSO
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Fixation buffer (e.g., 4% paraformaldehyde)
Permeabilization buffer (e.g., 90% methanol)
Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody

Flow cytometer

Procedure:

Isolate PBMCs or culture the T-cell line.
Starve the cells of cytokines for a period (e.qg., 4-6 hours) in serum-free media.

Pre-incubate the cells with serial dilutions of FM-381 or DMSO (vehicle control) for 1 hour at
37°C.

Stimulate the cells with a pre-determined concentration of IL-2 for 15-30 minutes at 37°C.
Fix the cells by adding a fixation buffer.

Permeabilize the cells by adding a permeabilization buffer.

Stain the cells with the fluorochrome-conjugated anti-phospho-STAT5 antibody.

Wash the cells and resuspend them in a suitable buffer for flow cytometry.

Acquire the data on a flow cytometer, measuring the fluorescence intensity of the phospho-
STATS signal.

Analyze the data to determine the percentage of cells with phosphorylated STAT5 or the
median fluorescence intensity of the pSTAT5 signal.

Calculate the percentage of inhibition for each FM-381 concentration relative to the IL-2
stimulated control.

Determine the IC50 value for the inhibition of STAT5 phosphorylation.
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Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows
discussed in this guide.
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Caption: The JAK3 signaling pathway, which is initiated by cytokine binding and leads to gene

transcription.
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Caption: Workflow for determining the in vitro potency and selectivity of FM-381.
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Caption: Reversible covalent binding mechanism of FM-381 to Cysteine 909 in the ATP binding
pocket of JAK3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. carnabio.com [carnabio.com]

e 2. promega.com [promega.com]

e 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nim.nih.gov]
e 4. promega.es [promega.es]

» 5. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [In Vitro Potency of FM-381 on JAK3: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607483#in-vitro-potency-of-fm-381-on-jak3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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